2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile
Description
2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with an amino group at position 2, a bromine atom at position 6, and a carbonitrile group at position 2.
Its molecular formula is C₉H₅BrN₂S, with a molecular weight of 253.12 g/mol .
Properties
Molecular Formula |
C9H5BrN2S |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-amino-6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 |
InChI Key |
CPNMGXVAAZYILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-amino-6-bromobenzo[B]thiophene-3-carbonitrile involves the Gewald reaction, which is a multi-component reaction that includes the condensation of a ketone with an activated nitrile in the presence of elemental sulfur . This reaction can be optimized using different catalysts and conditions to improve yield and efficiency. For instance, high-speed vibration milling (HSVM) has been used as a solvent-free method to synthesize 2-aminothiophene-3-carbonitrile derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis is another method that has been employed for the rapid and efficient production of 3-aminobenzo[b]thiophene scaffolds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium carbonate (Na2CO3), potassium fluoride (KF), and potassium carbonate (K2CO3) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound has been studied for its potential anti-cancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-amino-6-bromobenzo[B]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 2-aminothiophene derivatives are highly dependent on substituents at positions 4, 5, 6, and 5. Below is a comparative table of key analogues:
Key Observations:
- Tetrahydro Ring : Saturation of the benzo[b]thiophene ring (e.g., 6CN) reduces aromaticity, lowering solubility but increasing metabolic stability .
- Alkyl vs. Oxo Groups : Methyl and propyl substituents improve lipophilicity, whereas the oxo group introduces polarity, affecting solubility and target interactions .
Antiproliferative Activity:
- 6CN : Demonstrates antiproliferative effects against human cervical and pancreatic cancer cells, acting as a cytostatic agent .
- Oxo derivative (Compound 3) : Shows cytotoxicity against PC-3 prostate cancer cells and inhibits c-Met kinase .
Antifungal and Antimicrobial Activity:
Physicochemical Properties
Biological Activity
2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is C9H6BrN2S, with a molecular weight of approximately 253.12 g/mol. The compound features a bromine atom, an amino group, and a carbonitrile functional group, contributing to its unique reactivity and biological activity. The presence of the electron-withdrawing nitrile group enhances its electrophilic character, making it suitable for interactions with biological targets.
Anticancer Properties
Research indicates that 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile exhibits notable anticancer activity. It has been shown to interact with specific molecular targets involved in cancer progression. For instance, studies have demonstrated its ability to modulate pathways related to oxidative stress and cellular defense mechanisms, potentially leading to the inhibition of tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is primarily attributed to its ability to form hydrogen bonds with enzymes or receptors due to the amino and bromine groups. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of biological pathways.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which regulates antioxidant responses within cells.
- Antimicrobial Efficacy : A study reported that derivatives of benzo[b]thiophene compounds exhibited significant activity against Escherichia coli, preventing biofilm formation without affecting bacterial growth . This suggests that structural modifications can enhance their antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile | Contains an amino group | More versatile due to additional functional group |
| 2-Bromobenzo[b]thiophene | Lacks amino and nitrile groups | Less reactive, limited applications |
| 5-Bromobenzo[b]thiophene-3-carbonitrile | Contains bromine and thiophene ring | Exhibits notable biological activities |
This table highlights the unique aspects of 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
